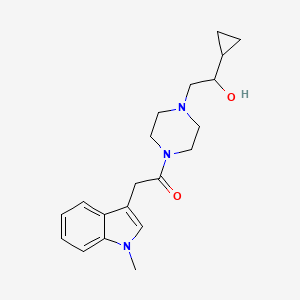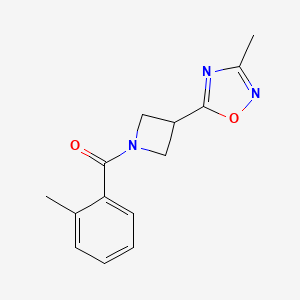![molecular formula C27H21FN4O4 B2783560 N-1,3-benzodioxol-5-yl-2-[8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]acetamide CAS No. 931929-27-0](/img/structure/B2783560.png)
N-1,3-benzodioxol-5-yl-2-[8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-2-[8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]acetamide is a useful research compound. Its molecular formula is C27H21FN4O4 and its molecular weight is 484.487. The purity is usually 95%.
BenchChem offers high-quality N-1,3-benzodioxol-5-yl-2-[8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-1,3-benzodioxol-5-yl-2-[8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound exhibits promising anticancer potential. Researchers have found that it selectively kills tumor cells experiencing glucose starvation, making it a potential candidate for cancer therapy . Glucose levels within solid tumors are often lower than in normal tissues, and tumor cells adapt by reprogramming their metabolism. Compound 6, a derivative of this compound, inhibits mitochondrial membrane potential, which is crucial for tumor cell survival under glucose-starved conditions. Further investigations are ongoing to explore its efficacy against specific cancer types.
Medicinal Chemistry
Researchers have synthesized and evaluated various derivatives of this compound to optimize its pharmacological properties. Modifications at different positions (such as the 2-position and N1-benzo[1,3]dioxole group) impact its selectivity and efficacy . Understanding structure-activity relationships is crucial for drug development.
Wirkmechanismus
Target of Action
It is known that similar compounds have been designed based on the activity of indoles against various cancer cell lines . Therefore, it is plausible that this compound may also target cancer cells.
Mode of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound may interact with its targets in a similar manner, leading to cell cycle arrest and apoptosis.
Biochemical Pathways
It is known that similar compounds have been designed to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that this compound may also affect similar pathways, leading to downstream effects such as cell cycle arrest and apoptosis.
Result of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound may have similar effects.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[8-fluoro-5-[(3-methylphenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21FN4O4/c1-16-3-2-4-17(9-16)12-31-13-21-26(20-10-18(28)5-7-22(20)31)30-32(27(21)34)14-25(33)29-19-6-8-23-24(11-19)36-15-35-23/h2-11,13H,12,14-15H2,1H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDZBFUMNKACGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C3C(=NN(C3=O)CC(=O)NC4=CC5=C(C=C4)OCO5)C6=C2C=CC(=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-1,3-benzodioxol-5-yl)-2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-(2-(benzyloxy)-5-chlorophenyl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)prop-2-en-1-one](/img/structure/B2783479.png)


![3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(3-methylphenyl)propanamide](/img/structure/B2783484.png)
![(E)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-thiophen-2-ylprop-2-enenitrile](/img/structure/B2783486.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2783491.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2783494.png)

![N-(1-cyanocyclopentyl)-2-{[2-fluoro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide](/img/structure/B2783496.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2783498.png)
![2-[(2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2783499.png)
![2-((4-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2783500.png)